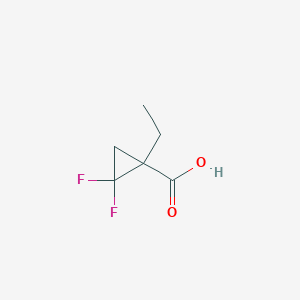

1-Ethyl-2,2-difluorocyclopropane-1-carboxylic acid

CAS No.: 1859140-36-5

Cat. No.: VC4454965

Molecular Formula: C6H8F2O2

Molecular Weight: 150.125

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1859140-36-5 |

|---|---|

| Molecular Formula | C6H8F2O2 |

| Molecular Weight | 150.125 |

| IUPAC Name | 1-ethyl-2,2-difluorocyclopropane-1-carboxylic acid |

| Standard InChI | InChI=1S/C6H8F2O2/c1-2-5(4(9)10)3-6(5,7)8/h2-3H2,1H3,(H,9,10) |

| Standard InChI Key | MYIVOOUQPSYSRS-UHFFFAOYSA-N |

| SMILES | CCC1(CC1(F)F)C(=O)O |

Introduction

Chemical Identity and Structural Features

Basic Identifiers

The compound’s cyclopropane ring introduces significant ring strain, while the electron-withdrawing fluorine atoms and carboxylic acid group influence its electronic distribution and reactivity .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-ethyl-2,2-difluorocyclopropane-1-carboxylic acid typically involves fluorination and cyclopropanation steps. Key methods include:

-

Cyclopropanation of Fluorinated Alkenes: Ethyl-substituted precursors undergo cyclopropanation using dihalocarbene intermediates, followed by fluorination.

-

Ring-Closing Metathesis: Fluorinated olefins may serve as substrates for transition metal-catalyzed ring-closing reactions.

Key Challenges

-

Regioselectivity: Ensuring precise placement of fluorine atoms on the cyclopropane ring requires controlled reaction conditions.

-

Stability: The compound’s sensitivity to acidic or basic conditions necessitates inert atmospheres during synthesis .

Reactivity and Stability

Reactivity in Organic Reactions

-

Nucleophilic Substitution: Fluorine atoms act as leaving groups in SN2 reactions, though ring strain limits accessibility.

-

Decarboxylation: The carboxylic acid group may undergo thermal decarboxylation to form 1-ethyl-2,2-difluorocyclopropane.

| Hazard Statement | Precautionary Measure | Source |

|---|---|---|

| H315 (Skin irritation) | Wear protective gloves | |

| H318 (Eye damage) | Use eye/face protection | |

| H335 (Respiratory irritation) | Use in well-ventilated areas |

The compound is classified under GHS07 and GHS05, requiring storage in cool, dry conditions away from oxidizers .

Comparative Analysis with Related Compounds

The ethyl group in 1-ethyl-2,2-difluorocyclopropane-1-carboxylic acid likely reduces electrophilicity compared to DFACC, diminishing its reactivity as an enzyme inhibitor .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume